2,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F2N4O3S and its molecular weight is 392.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
Research on compounds containing pyridine and pyrazine structures, similar to the core structure of 2,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, has highlighted their fascinating variability in chemistry and properties. Studies have summarized the preparation procedures and properties of such compounds, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This underlines the potential for these compounds to be used in developing new materials with unique physical or chemical characteristics, suggesting areas for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Environmental and Health Impact
The environmental impact and health risks of novel fluorinated alternatives, including compounds related to this compound, have been a significant area of research. Studies have focused on the sources, fates, and environmental effects of alternative per- and polyfluoroalkyl substances (PFASs), highlighting the need for additional toxicological studies to assess their safety for long-term use (Wang et al., 2019).
Optoelectronic Materials
The synthesis and application of quinazoline derivatives, which share some structural similarities with this compound, for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, represent another promising research direction. These investigations have demonstrated the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, suggesting potential applications for similar compounds in the development of advanced electronic and photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Degradation and Remediation
The environmental degradation and remediation of perfluorinated compounds, related to the structural class of this compound, have also been extensively studied. Research has focused on understanding how these substances reach the environment and their subsequent fate, highlighting biodegradation as a crucial mechanism for mitigating their environmental impact. This area of study underscores the importance of developing sustainable and degradable alternatives to environmentally persistent compounds (Liu & Avendaño, 2013).
Properties
IUPAC Name |
2,4-difluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S/c18-13-1-3-16(14(19)11-13)27(25,26)21-9-10-23-17(24)4-2-15(22-23)12-5-7-20-8-6-12/h1-8,11,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOXUNQPASYTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.